Amino-PEG8-t-Boc-Hydrazide

Vue d'ensemble

Description

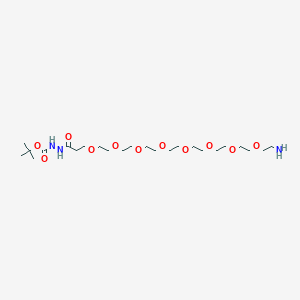

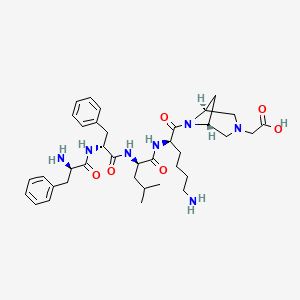

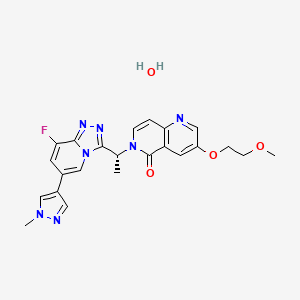

Amino-PEG8-t-Boc-Hydrazide is a PEG derivative containing an amino group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Synthesis Analysis

Amino-PEG8-t-Boc-Hydrazide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Molecular Structure Analysis

The molecular formula of Amino-PEG8-t-Boc-Hydrazide is C24H49N3O11 . It has a molecular weight of 555.7 g/mol .Chemical Reactions Analysis

The amine group in Amino-PEG8-t-Boc-Hydrazide is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .Physical And Chemical Properties Analysis

Amino-PEG8-t-Boc-Hydrazide has a molecular weight of 555.7 g/mol and a molecular formula of C24H49N3O11 . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique

Protein Chemical Synthesis

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Hydrazides, such as Amino-PEG8-t-Boc-Hydrazide, play a crucial role in the chemical synthesis of proteins. They serve as key intermediates for different synthesis and modification purposes .

Methods of Application or Experimental Procedures

The hydrazide group can serve as a readily accessible precursor of a thioester, improving the efficiency and scope of native chemical ligation for protein chemical synthesis .

Results or Outcomes

The use of hydrazides in protein chemical synthesis has expanded the possibilities for obtaining biomacromolecules that are difficult to produce using traditional methods .

Proteolytic Enzymes in Molecular Biology

Specific Scientific Field

Molecular Biology

Summary of the Application

Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have a key role in biological processes and the life-cycle of many pathogens. Hydrazides can be used in the production of these enzymes .

Methods of Application or Experimental Procedures

Proteolytic enzymes are applied in several sectors of industry and biotechnology, and numerous research applications require their use, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation .

Results or Outcomes

The use of proteolytic enzymes in molecular biology has enabled the production of otherwise difficult-to-obtain proteins in vitro .

Crosslinking

Summary of the Application

Amino-PEG8-t-Boc-hydrazide is a crosslinker containing an amino group and a Boc-protected hydrazide . The hydrophilic PEG spacer increases solubility in aqueous media .

Methods of Application or Experimental Procedures

The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .

Results or Outcomes

The use of Amino-PEG8-t-Boc-hydrazide as a crosslinker can facilitate the formation of complex structures in biochemistry and molecular biology .

Intelligent Hydrogels

Specific Scientific Field

Biomedical Engineering

Summary of the Application

Intelligent hydrogels can modify their properties in response to physical, chemical, and biological stimuli . These smart characteristics drive the innovation of biomaterials in therapy and diagnostics for detecting diseases and providing treatment at early stages .

Methods of Application or Experimental Procedures

Surface functionalisation, material blending, and crosslinking are commonly used to synthesise intelligent hydrogels to change the macromolecular structure .

Results or Outcomes

The use of intelligent hydrogels in biomedical applications has enabled the development of smart materials due to their excellent biocompatibility and ability to interact with body fluids that host condition-specific stimuli .

Peptide Therapeutics

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Peptides are at the cutting edge of contemporary research for new potent, selective, and safe therapeutical agents . Their rise has reshaped the pharmaceutical landscape, providing solutions to challenges that traditional small molecules often cannot address .

Methods of Application or Experimental Procedures

A wide variety of natural and modified peptides have been obtained and studied, and many others are advancing in clinical trials . As the demand for peptide-based therapies grows, so does the need for sustainable and environmentally friendly synthesis methods .

Results or Outcomes

The integration of green chemistry offers sustainable alternatives, prioritizing eco-friendly processes, waste reduction, and energy conservation . This has transformative potential for applying green chemistry principles to peptide synthesis .

Marine Protein Hydrolysates and Peptides

Specific Scientific Field

Marine Biotechnology

Summary of the Application

Marine protein hydrolysates and peptides have grown in popularity due to their biological activities and robust properties . They are used in various applications, including food, cosmetics, and pharmaceuticals .

Methods of Application or Experimental Procedures

These marine-derived peptides are obtained through enzymatic hydrolysis, fermentation, or chemical methods . The resulting peptides have been shown to possess various bioactivities, including antioxidant, antimicrobial, antihypertensive, anti-inflammatory, and anticancer activities .

Results or Outcomes

The use of marine protein hydrolysates and peptides in various industries has opened up new avenues for the development of novel products with enhanced functional properties .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXIUVNZWFPOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG8-t-Boc-Hydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)